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Compound of Interest

Compound Name: 6-Chloro-4-pyridazinamine

CAS No.: 29049-45-4

Cat. No.: B1315782

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-Chloro-4-
pyridazinamine. Due to the limited availability of public domain raw spectral data for this

specific molecule, this guide presents expected values derived from the analysis of structurally

similar compounds and established principles of spectroscopic and spectrometric techniques.

Detailed experimental protocols for the acquisition of such data are also provided, alongside a

plausible synthetic route.

Data Presentation
The following tables summarize the anticipated quantitative data for 6-Chloro-4-
pyridazinamine. These values are estimations based on data for related chloropyridazine and

aminopyridazine derivatives and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-3 8.5 - 8.7 d ~2-3

H-5 7.0 - 7.2 d ~2-3

NH₂ 5.0 - 6.0 br s -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-3 150 - 155

C-4 145 - 150

C-5 115 - 120

C-6 158 - 162

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Fragment Ion Predicted m/z Relative Intensity Proposed Structure

[M]⁺ 129/131 High C₄H₄ClN₃⁺

[M-HCN]⁺ 102/104 Moderate C₃H₃ClN₂⁺

[M-Cl]⁺ 94 Moderate C₄H₄N₃⁺

[C₃H₂N₂]⁺ 66 Low C₃H₂N₂⁺

The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is expected

for chlorine-containing fragments.
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Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 6-Chloro-4-
pyridazinamine.

Synthesis of 6-Chloro-4-pyridazinamine
A plausible and commonly employed method for the synthesis of 6-Chloro-4-pyridazinamine
involves the nucleophilic substitution of an amino group for a chlorine atom on a

dichloropyradazine precursor.

Materials:

3,6-Dichloropyridazine

Ammonia (aqueous or in a sealed tube with a solvent like 1,4-dioxane)

Solvent (e.g., 1,4-dioxane or ethanol)

Sodium bicarbonate (for workup)

Ethyl acetate (for extraction)

Anhydrous sodium sulfate (for drying)

Silica gel (for chromatography)

Procedure:

In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such

as 1,4-dioxane.

Add an excess of aqueous ammonia.

Seal the vessel and heat the mixture to 120-150°C for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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If a precipitate has formed, filter the solid. If not, concentrate the mixture under reduced

pressure.

Neutralize the residue with a saturated solution of sodium bicarbonate.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate the organic phase to yield the crude product.

Purify the crude product by silica gel column chromatography to obtain pure 6-Chloro-4-
pyridazinamine.

NMR Spectroscopy
Instrumentation:

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of 6-Chloro-4-pyridazinamine in 0.5-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-180 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Mass Spectrometry
Instrumentation:

A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or

time-of-flight (TOF) mass analyzer.

Sample Introduction:

Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and

thermally stable).

EI-MS Acquisition:

Ionization Energy: 70 eV.

Source Temperature: 200-250°C.

Mass Range: m/z 40-300.

Scan Rate: 1 scan/second.

Visualizations
The following diagrams illustrate the synthetic pathway and a potential biological signaling

pathway that could be modulated by pyridazine derivatives.
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Synthesis of 6-Chloro-4-pyridazinamine

3,6-Dichloropyridazine

Nucleophilic Aromatic
Substitution

Ammonia (NH3)

6-Chloro-4-pyridazinamine
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Generalized p38 MAPK Signaling Pathway

Extracellular Stimuli
(e.g., Cytokines, Stress)

MAPKKK
(e.g., TAK1, ASK1)

MAPKK
(e.g., MKK3, MKK6)

 phosphorylates

p38 MAPK

 phosphorylates

Downstream Targets
(e.g., Transcription Factors, Kinases)

 activates

Pyridazine Derivative
(e.g., 6-Chloro-4-pyridazinamine scaffold)

 inhibits

Cellular Response
(e.g., Inflammation, Apoptosis)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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